

# Commercial suppliers of 2-Chloro-4-iodo-1-methoxybenzene

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## Compound of Interest

Compound Name: 2-Chloro-4-iodo-1-methoxybenzene

Cat. No.: B1599835

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An In-Depth Technical Guide to **2-Chloro-4-iodo-1-methoxybenzene** for Advanced Synthesis

## Introduction: A Versatile Halogenated Building Block

**2-Chloro-4-iodo-1-methoxybenzene** is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a methoxy group, a chlorine atom, and an iodine atom on a benzene ring, makes it a highly valuable and versatile synthetic intermediate. The electron-donating methoxy group activates the ring, while the two different halogen atoms provide orthogonal sites for sequential, selective cross-coupling reactions.

This guide serves as a technical resource for scientists and drug development professionals, offering in-depth information on the compound's properties, commercial availability, synthetic strategies, and applications, with a focus on the causality behind experimental choices and protocols.

## Physicochemical Properties and Data

A clear understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. The key data for **2-Chloro-4-iodo-1-methoxybenzene** are summarized below.

Property	Value	Source(s)
IUPAC Name	2-chloro-1-iodo-4-methoxybenzene	[1]
Synonyms	3-Chloro-4-iodoanisole	[1][2]
CAS Number	219735-98-5	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClIO	[1][2]
Molecular Weight	268.48 g/mol	[1][2]
Canonical SMILES	<chem>COC1=CC(=C(C=C1)I)Cl</chem>	[1]
InChIKey	MGBVHCKCKXFVLF-UHFFFAOYSA-N	[1]

## Commercial Availability

Sourcing high-purity reagents is critical for achieving reproducible and high-yielding synthetic outcomes. **2-Chloro-4-iodo-1-methoxybenzene** is available from several reputable chemical suppliers, typically on a research scale.

Supplier	Notes
Sigma-Aldrich (MilliporeSigma)	A major global supplier of research chemicals, often providing detailed analytical data.[3]
Biosynth	Offers this compound for pharmaceutical testing and research purposes.[2]
Fisher Scientific	A distributor for various chemical manufacturers, including Sigma-Aldrich.[3]
Sunway Pharm Ltd	A supplier specializing in pharmaceutical intermediates.[4]
Georganics	Provides high-purity organometallic and organic compounds.[5]

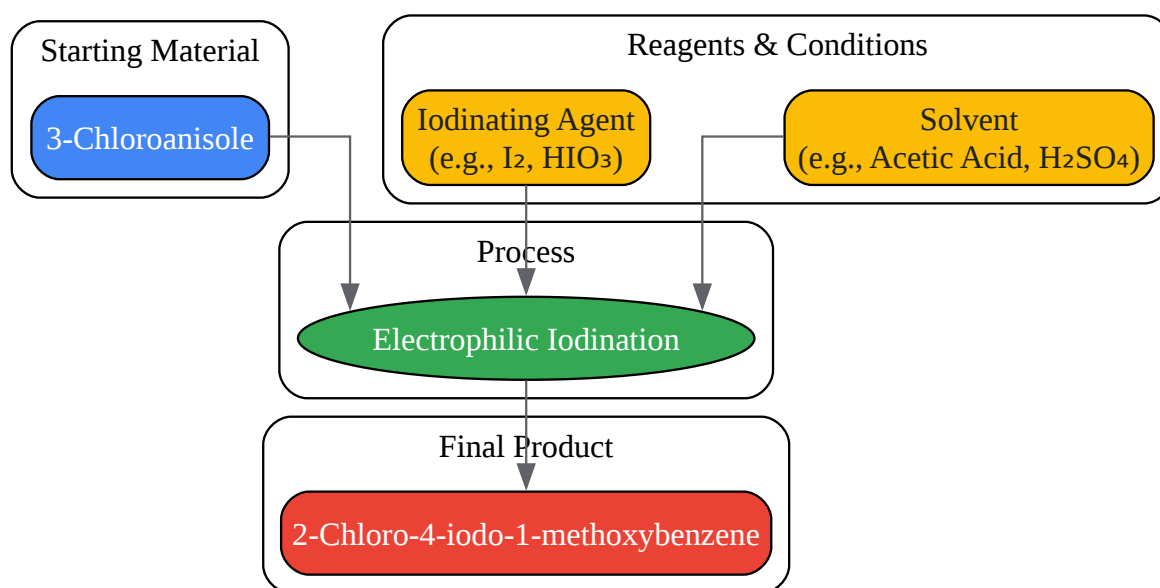
Note: Availability and purity specifications should always be confirmed with the specific supplier before procurement.

## Synthetic Principles and a Plausible Route

The synthesis of **2-Chloro-4-iodo-1-methoxybenzene** relies on the principles of electrophilic aromatic substitution. The starting material, 3-chloroanisole, possesses two directing groups: the methoxy group, which is a powerful ortho-, para-director and activating group, and the chloro group, which is a deactivating but also ortho-, para-directing group. The combined effect directs incoming electrophiles primarily to the positions ortho and para to the methoxy group.

A logical and efficient synthetic route involves the direct iodination of 3-chloroanisole. The iodine atom is directed to position 4 (para to the methoxy group and ortho to the chloro group), which is sterically accessible and electronically favored.

### Diagram: Proposed Synthetic Workflow



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Caption: Plausible synthesis of **2-Chloro-4-iodo-1-methoxybenzene**.

## Experimental Protocol: Electrophilic Iodination

This protocol is a representative procedure based on established methods for aromatic iodination.

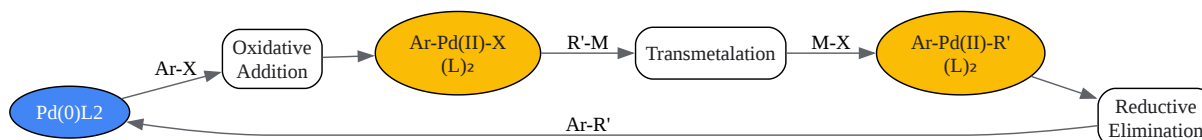
- **Reaction Setup:** In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-chloroanisole (1.0 eq.) in glacial acetic acid.
- **Reagent Addition:** To the stirred solution, add molecular iodine ( $I_2$ , ~0.5 eq.) and a suitable oxidizing agent such as iodic acid ( $HIO_3$ , ~0.2 eq.) or nitric acid. The oxidizing agent is crucial as it generates the potent electrophilic iodine species in situ.
- **Reaction Execution:** Heat the mixture to a moderate temperature (e.g., 70-80 °C) and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water containing a reducing agent like sodium thiosulfate. This step quenches the reaction and removes any unreacted iodine.
- **Extraction:** Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.
- **Purification:** Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. After filtering, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure **2-Chloro-4-iodo-1-methoxybenzene**.

## Key Applications in Cross-Coupling Chemistry

The primary utility of this reagent lies in its capacity for selective, sequential cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and more reactive towards the oxidative addition step in a palladium catalytic cycle than the carbon-chlorine (C-Cl) bond.<sup>[6]</sup>

This differential reactivity allows chemists to first perform a coupling reaction at the iodo position, leaving the chloro position available for a subsequent, different coupling reaction under more forcing conditions. This strategy is a cornerstone of modern drug discovery for building molecular complexity.<sup>[7]</sup>

## Diagram: Generalized Palladium Cross-Coupling Cycle



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Caption: The catalytic cycle for palladium-catalyzed cross-coupling.

## Representative Protocol: Suzuki-Miyaura Coupling at the Iodo Position

This protocol outlines a general procedure for a selective Suzuki-Miyaura coupling.

- **Inert Atmosphere:** To a dry Schlenk flask, add **2-Chloro-4-iodo-1-methoxybenzene** (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g.,  $\text{Pd(PPh}_3)_4$ , 2-5 mol%), and a base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2.0-3.0 eq.). The entire setup must be under an inert atmosphere (argon or nitrogen).<sup>[6]</sup>
- **Solvent Addition:** Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol/water. The use of anhydrous and deoxygenated solvents is critical to prevent catalyst deactivation.<sup>[6]</sup>
- **Reaction:** Stir the mixture at a controlled temperature, typically between 80-100 °C. The reaction should be monitored by TLC or LC-MS for the consumption of the starting material. Mild conditions are key to ensuring selectivity for the C-I bond.
- **Work-up and Purification:** After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography to isolate the mono-coupled product.

## Analytical Characterization

Confirming the identity and purity of the synthesized or purchased compound is essential. The following are expected analytical signatures for **2-Chloro-4-iodo-1-methoxybenzene**:

- $^1\text{H}$  NMR: The spectrum would show three distinct signals in the aromatic region, each integrating to one proton, likely appearing as doublets or doublets of doublets due to coupling. A sharp singlet integrating to three protons would be present around 3.8-4.0 ppm, corresponding to the methoxy group.
- $^{13}\text{C}$  NMR: The spectrum would display seven unique carbon signals: six for the aromatic ring and one for the methoxy carbon.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion ( $\text{M}^+$ ) peak. Critically, a characteristic isotopic pattern would be observed for the molecular ion due to the presence of the chlorine isotopes ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate 3:1 ratio), resulting in  $\text{M}^+$  and  $\text{M}+2$  peaks.
- Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for aromatic C-H stretching ( $\sim 3000\text{-}3100\text{ cm}^{-1}$ ), C-O stretching of the ether ( $\sim 1250\text{ cm}^{-1}$ ), and C-Cl stretching ( $\sim 700\text{-}800\text{ cm}^{-1}$ ).

## Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound may vary by supplier, data from closely related haloanisoles suggest the following precautions should be taken.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Hazard Identification: Likely to be classified as an irritant. May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[8\]](#)[\[10\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.[\[8\]](#)[\[9\]](#) Work should be conducted in a well-ventilated area or a chemical fume hood.[\[8\]](#)[\[10\]](#)
- Handling: Avoid breathing dust, fumes, or vapors.[\[8\]](#)[\[10\]](#) Wash hands thoroughly after handling.[\[9\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[9\]](#) Keep away from strong oxidizing agents.[\[8\]](#)

- First Aid:
  - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[8][9]
  - Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[8][9]
  - Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

## Conclusion

**2-Chloro-4-iodo-1-methoxybenzene** stands out as a strategically designed building block for advanced organic synthesis. Its key advantage—the differential reactivity of its two halogen atoms—provides chemists with a powerful tool for the controlled, sequential construction of complex molecules. This capability is particularly vital in the field of drug discovery, where precise molecular architecture is paramount for biological activity. A thorough understanding of its properties, synthetic access, and reactivity patterns, as detailed in this guide, enables researchers to fully leverage its potential in developing novel therapeutics and functional materials.

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